molecular formula C17H23N3OS B5940597 4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide

4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide

Cat. No.: B5940597
M. Wt: 317.5 g/mol
InChI Key: OWSOQKSJTUQJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide involves multiple steps. One common approach is to start with the preparation of the pyrrole and thiophene rings separately, followed by their coupling under specific reaction conditions. The pyrrolidine moiety is then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as proline and pyrrolizidine.

    Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.

    Pyrrole derivatives: Compounds with a pyrrole ring, such as pyrrole-2-carboxylic acid.

Uniqueness

4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide is unique due to its combination of pyrrole, thiophene, and pyrrolidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-12-13(2)22-17(20-7-4-5-8-20)15(12)16(21)18-10-14-6-9-19(3)11-14/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSOQKSJTUQJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2CCN(C2)C)N3C=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.